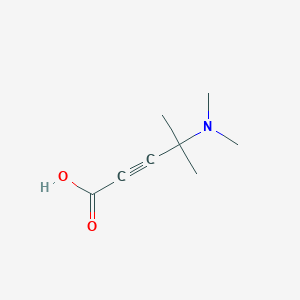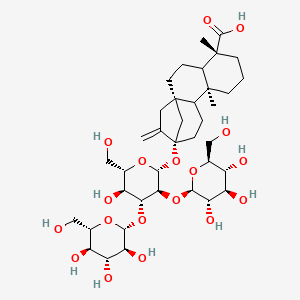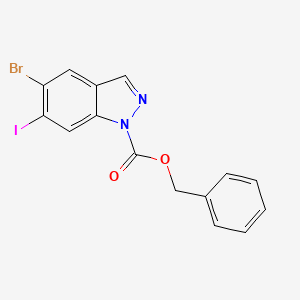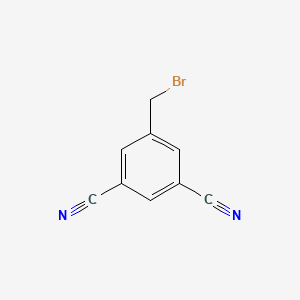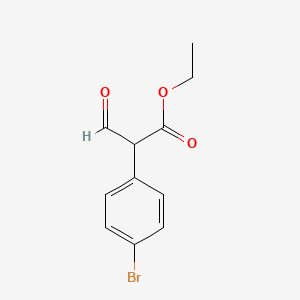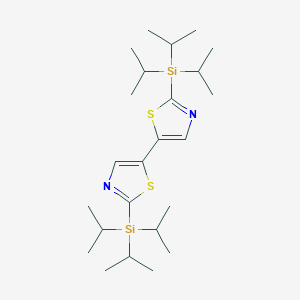
2,2'-Bis(triisopropylsilyl)-5,5'-bithiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Bis(triisopropylsilyl)-5,5’-bithiazole is an organosilicon compound that features two triisopropylsilyl groups attached to a bithiazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(triisopropylsilyl)-5,5’-bithiazole typically involves the reaction of a bithiazole precursor with triisopropylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for 2,2’-Bis(triisopropylsilyl)-5,5’-bithiazole are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Bis(triisopropylsilyl)-5,5’-bithiazole can undergo various chemical reactions, including:
Oxidation: The bithiazole core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bithiazole core to dihydrobithiazole derivatives.
Substitution: The triisopropylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrobithiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-Bis(triisopropylsilyl)-5,5’-bithiazole has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Organic Electronics: The compound is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Sensors: Its unique electronic properties make it suitable for use in chemical sensors and biosensors.
Wirkmechanismus
The mechanism of action of 2,2’-Bis(triisopropylsilyl)-5,5’-bithiazole involves its interaction with various molecular targets and pathways. The bithiazole core can engage in π-π stacking interactions, which are crucial for its role in organic electronics. Additionally, the triisopropylsilyl groups provide steric protection, enhancing the compound’s stability and solubility in organic solvents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bis(trimethylsilyl)-5,5’-bithiazole: Similar structure but with trimethylsilyl groups instead of triisopropylsilyl groups.
2,2’-Bis(trifluoromethyl)-5,5’-bithiazole: Features trifluoromethyl groups, which impart different electronic properties.
Uniqueness
2,2’-Bis(triisopropylsilyl)-5,5’-bithiazole is unique due to the bulky triisopropylsilyl groups, which provide steric hindrance and enhance the compound’s stability. This makes it particularly suitable for applications in organic electronics where stability and solubility are crucial .
Eigenschaften
Molekularformel |
C24H44N2S2Si2 |
|---|---|
Molekulargewicht |
480.9 g/mol |
IUPAC-Name |
tri(propan-2-yl)-[5-[2-tri(propan-2-yl)silyl-1,3-thiazol-5-yl]-1,3-thiazol-2-yl]silane |
InChI |
InChI=1S/C24H44N2S2Si2/c1-15(2)29(16(3)4,17(5)6)23-25-13-21(27-23)22-14-26-24(28-22)30(18(7)8,19(9)10)20(11)12/h13-20H,1-12H3 |
InChI-Schlüssel |
BEWBKTHEIWZKBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C1=NC=C(S1)C2=CN=C(S2)[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


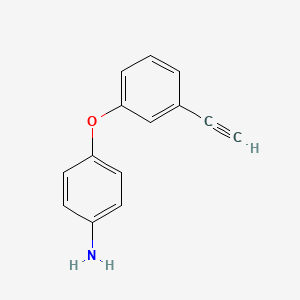

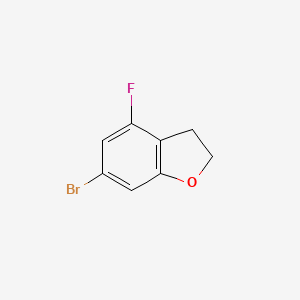
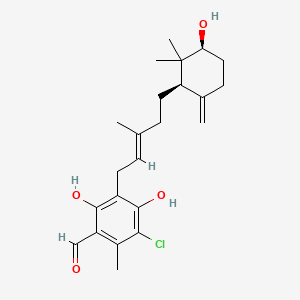
![Tert-butyl 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B13917952.png)


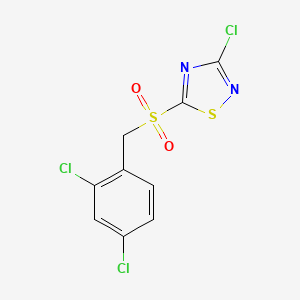
![tert-Butyl 5-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13917977.png)
